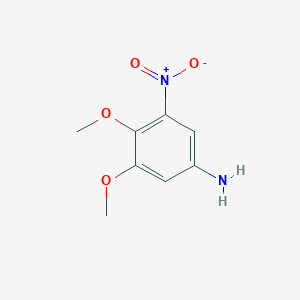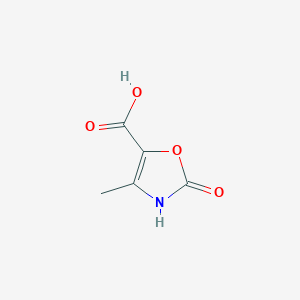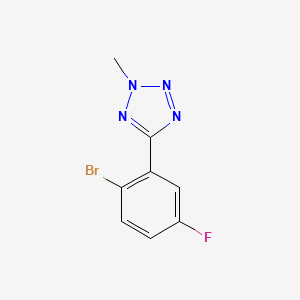
(5-amino-1,3,4-thiadiazol-2-yl)phenylMethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-amino-1,3,4-thiadiazol-2-yl)phenylMethanone is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
(5-amino-1,3,4-thiadiazol-2-yl)phenylMethanone can be synthesized through various methods. One common approach involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . Another method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(5-amino-1,3,4-thiadiazol-2-yl)phenylMethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
科学的研究の応用
(5-amino-1,3,4-thiadiazol-2-yl)phenylMethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of corrosion inhibitors and other industrial chemicals.
作用機序
The mechanism of action of (5-amino-1,3,4-thiadiazol-2-yl)phenylMethanone involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may inhibit key enzymes or proteins involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular pathways can vary depending on the specific biological activity being targeted.
類似化合物との比較
(5-amino-1,3,4-thiadiazol-2-yl)phenylMethanone can be compared with other thiadiazole derivatives, such as:
2-Amino-5-phenyl-1,3,4-thiadiazole: Similar in structure but lacks the ketone group, which can affect its reactivity and biological activity.
2-Amino-5-mercapto-1,3,4-thiadiazole: Contains a mercapto group instead of a phenyl group, leading to different chemical properties and applications.
2-Amino-1,3,4-thiadiazole: A simpler structure that serves as a precursor for more complex derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H7N3OS |
|---|---|
分子量 |
205.24 g/mol |
IUPAC名 |
(5-amino-1,3,4-thiadiazol-2-yl)-phenylmethanone |
InChI |
InChI=1S/C9H7N3OS/c10-9-12-11-8(14-9)7(13)6-4-2-1-3-5-6/h1-5H,(H2,10,12) |
InChIキー |
SKIJMPHWGFENEI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=NN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid](/img/structure/B8543057.png)












